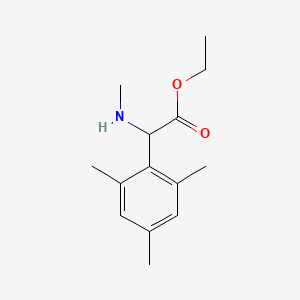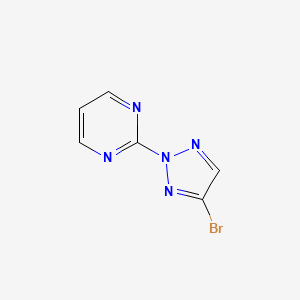
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a triazole ring substituted with a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is facilitated by copper(I) catalysis, which allows for the formation of the triazole ring from an azide and an alkyne. The bromine substitution can be introduced through nucleophilic substitution reactions using appropriate brominating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole and pyrimidine rings can participate in redox reactions, although specific conditions and reagents would be required.
Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Aplicaciones Científicas De Investigación
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a neuroprotective and anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of coordination complexes and supramolecular assemblies.
Biological Studies: It is studied for its interactions with enzymes and receptors, which can lead to the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective effects . The compound’s ability to bind to various proteins and enzymes is crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, such as antifungal and antibacterial properties.
Pyrimidine Derivatives: Compounds like 2-aminopyrimidine and 2-chloropyrimidine are structurally related and have applications in medicinal chemistry.
Uniqueness
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine is unique due to its combined triazole and pyrimidine rings, which provide a versatile scaffold for further functionalization and derivatization. This dual-ring structure enhances its potential for diverse applications in various scientific fields .
Propiedades
Fórmula molecular |
C6H4BrN5 |
|---|---|
Peso molecular |
226.03 g/mol |
Nombre IUPAC |
2-(4-bromotriazol-2-yl)pyrimidine |
InChI |
InChI=1S/C6H4BrN5/c7-5-4-10-12(11-5)6-8-2-1-3-9-6/h1-4H |
Clave InChI |
CMRBAAIOBMDIAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)N2N=CC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


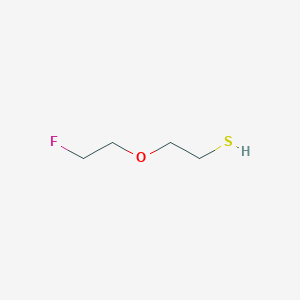
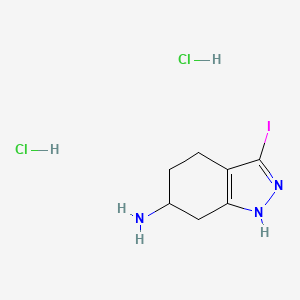
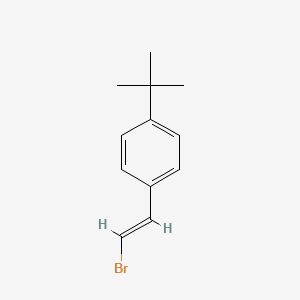
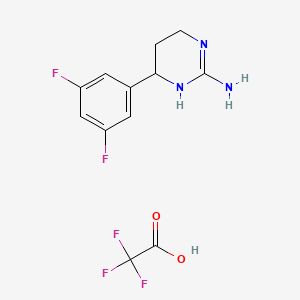
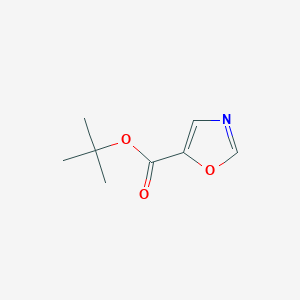

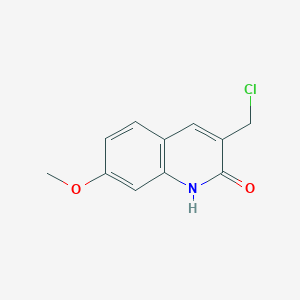
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
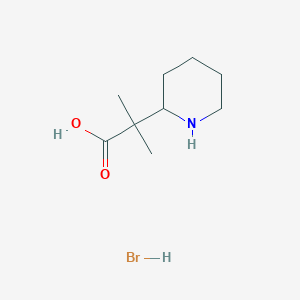
![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
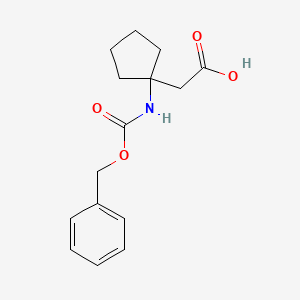
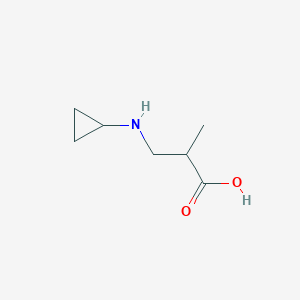
![Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate](/img/structure/B13504605.png)
